N-{3-[(3-methoxyphenyl)[(pyridin-2-yl)amino]methyl]-4,5-dimethylthiophen-2-yl}benzamide N-{3-[(3-methoxyphenyl)[(pyridin-2-yl)amino]methyl]-4,5-dimethylthiophen-2-yl}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16319259
InChI: InChI=1S/C26H25N3O2S/c1-17-18(2)32-26(29-25(30)19-10-5-4-6-11-19)23(17)24(28-22-14-7-8-15-27-22)20-12-9-13-21(16-20)31-3/h4-16,24H,1-3H3,(H,27,28)(H,29,30)
SMILES:
Molecular Formula: C26H25N3O2S
Molecular Weight: 443.6 g/mol

N-{3-[(3-methoxyphenyl)[(pyridin-2-yl)amino]methyl]-4,5-dimethylthiophen-2-yl}benzamide

CAS No.:

Cat. No.: VC16319259

Molecular Formula: C26H25N3O2S

Molecular Weight: 443.6 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[(3-methoxyphenyl)[(pyridin-2-yl)amino]methyl]-4,5-dimethylthiophen-2-yl}benzamide -

Specification

Molecular Formula C26H25N3O2S
Molecular Weight 443.6 g/mol
IUPAC Name N-[3-[(3-methoxyphenyl)-(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl]benzamide
Standard InChI InChI=1S/C26H25N3O2S/c1-17-18(2)32-26(29-25(30)19-10-5-4-6-11-19)23(17)24(28-22-14-7-8-15-27-22)20-12-9-13-21(16-20)31-3/h4-16,24H,1-3H3,(H,27,28)(H,29,30)
Standard InChI Key USFTWXPSWQDLAU-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=C1C(C2=CC(=CC=C2)OC)NC3=CC=CC=N3)NC(=O)C4=CC=CC=C4)C

Introduction

N-{3-[(3-methoxyphenyl)[(pyridin-2-yl)amino]methyl]-4,5-dimethylthiophen-2-yl}benzamide is a complex organic compound with a molecular formula of C24H23N3O3S. This compound is not extensively documented in the available literature, but its structure suggests potential applications in medicinal chemistry due to its benzamide and thiophene components, which are common in pharmaceuticals.

Potential Biological Activity

Compounds with similar structures have been investigated for various biological activities, including anti-inflammatory and anticancer properties. The benzamide moiety is known for its role in several pharmaceuticals, while thiophene derivatives have shown promise in medicinal chemistry due to their ability to interact with biological targets.

Research Findings and Future Directions

Given the lack of specific research findings on this compound, further studies are needed to explore its potential applications. This could involve in vitro and in vivo testing to assess its pharmacokinetic properties and biological activity. Additionally, structure-activity relationship (SAR) studies could help optimize the compound for specific therapeutic targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator